Two-Fold Improvement in Cynomolgus Monkey Tolerability: mp-dLAE-PABC-MMAE ADC vs. Brentuximab Vedotin
In a direct head-to-head preclinical toxicology study in cynomolgus monkeys, the ADC SGN-35T (cAC10-mp-dLAE-PABC-MMAE, identical antibody and payload to brentuximab vedotin but with DLAE-PABC linker substituted for vc-PAB) demonstrated a two-fold higher maximum tolerated dose with reduced hematologic toxicity. This represents a quantitative improvement in the preclinical therapeutic window directly attributable to the mp-dLAE-PABC linker chemistry [1].
| Evidence Dimension | Highest Non-Severely Toxic Dose (HNSTD) |
|---|---|
| Target Compound Data | 6 mg/kg |
| Comparator Or Baseline | Brentuximab vedotin (vc-PAB linker): 3 mg/kg |
| Quantified Difference | 2-fold higher HNSTD |
| Conditions | Cynomolgus monkey toxicity study; Q3W x 4 dosing regimen |
Why This Matters
Procurement of mp-dLAE-PABC-MMAE enables construction of ADCs with a demonstrated two-fold improvement in preclinical tolerability margin, a critical differentiator for programs prioritizing safety profile optimization.
- [1] Hamblett KJ, Jin S, Yumul R, et al. Abstract C132: SGN-35T: A Novel CD30-directed Antibody-Drug Conjugate for the Treatment of Lymphomas. Mol Cancer Ther. 2023;22(12_Supplement):C132. View Source
